Chlorhydrate d'anamoréline

Vue d'ensemble

Description

L’Anamoréline Chlorhydrate est un agoniste sélectif non peptidique, actif par voie orale, à pénétration centrale du récepteur de la ghréline/de la sécrétagogue de l’hormone de croissance (GHSR). Il est principalement développé pour le traitement de la cachexie cancéreuse et de l’anorexie. L’Anamoréline Chlorhydrate augmente significativement les taux plasmatiques de l’hormone de croissance, du facteur de croissance analogue à l’insuline 1 et de la protéine de liaison au facteur de croissance analogue à l’insuline 3 chez l’homme .

Applications De Recherche Scientifique

Anamorelin Hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of ghrelin receptor agonists.

Biology: Researchers use it to investigate the role of ghrelin in appetite regulation and energy homeostasis.

Mécanisme D'action

L’Anamoréline Chlorhydrate exerce ses effets en se liant au récepteur de la ghréline/de la sécrétagogue de l’hormone de croissance (GHSR) dans l’hypothalamus et l’hypophyse. Cette liaison stimule la libération de l’hormone de croissance, ce qui augmente l’appétit et favorise les processus anaboliques. Les cibles moléculaires impliquées comprennent le GHSR et les voies de signalisation en aval qui régulent la libération de l’hormone de croissance et l’appétit .

Analyse Biochimique

Biochemical Properties

Anamorelin Hydrochloride acts as an oral mimetic of ghrelin . It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans . It does not affect plasma levels of prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

Anamorelin Hydrochloride has been shown to significantly increase appetite, overall body weight, lean body mass, and muscle strength . The increases in body weight correlate directly with increases in plasma IGF-1 levels . It also has potential anti-inflammatory effects on patients with cancer anorexia-cachexia syndrome .

Molecular Mechanism

Anamorelin Hydrochloride, being a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), binds to this receptor and mimics the action of ghrelin . This leads to the stimulation of multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism .

Temporal Effects in Laboratory Settings

The effects of Anamorelin Hydrochloride have been studied over time in laboratory settings. In a study involving patients with cancer cachexia treated with chemotherapy, Anamorelin Hydrochloride was found to maintain or increase lean body mass (LBM) over a period of 12 weeks .

Dosage Effects in Animal Models

In animal models, Anamorelin Hydrochloride has been shown to significantly and dose-dependently increase food intake and body weight at all dose levels compared with control .

Metabolic Pathways

Anamorelin Hydrochloride is involved in the ghrelin receptor pathway, stimulating the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) . It also affects metabolic flux and metabolite levels .

Transport and Distribution

As an orally active compound, Anamorelin Hydrochloride is absorbed in the gastrointestinal tract and distributed throughout the body . It is centrally-penetrant, meaning it can cross the blood-brain barrier to exert its effects .

Subcellular Localization

As a ghrelin receptor agonist, it is expected to bind to ghrelin receptors, which are G protein-coupled receptors located in the cell membrane .

Méthodes De Préparation

La préparation de l’Anamoréline Chlorhydrate implique des voies synthétiques qui incluent la formation de liaisons peptidiques et l’incorporation de divers groupes fonctionnels. Le produit final est obtenu sous forme de sel chlorhydrate pour améliorer sa stabilité et sa solubilité . Les méthodes de production industrielles se concentrent sur le contrôle de la teneur en chlorure et la réduction des impuretés pour garantir la qualité et l’efficacité du composé .

Analyse Des Réactions Chimiques

L’Anamoréline Chlorhydrate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau de la partie indole, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le cycle pipéridine, affectant l’activité du composé.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur les cycles benzyle et indole, conduisant à la formation de différents analogues. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers agents d’halogénation.

4. Applications de la recherche scientifique

L’Anamoréline Chlorhydrate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des agonistes du récepteur de la ghréline.

Biologie : Les chercheurs l’utilisent pour étudier le rôle de la ghréline dans la régulation de l’appétit et l’homéostasie énergétique.

Comparaison Avec Des Composés Similaires

L’Anamoréline Chlorhydrate est unique parmi les agonistes du récepteur de la ghréline en raison de sa grande sélectivité et de sa biodisponibilité orale. Des composés similaires incluent :

Ghréline : Une hormone peptidique naturelle qui se lie également au GHSR mais a une demi-vie plus courte et nécessite une administration parentérale.

MK-677 (Ibutamorène) : Un autre agoniste du récepteur de la ghréline avec des effets anaboliques similaires mais des propriétés pharmacocinétiques différentes.

Capromoréline : Un agoniste du récepteur de la ghréline utilisé en médecine vétérinaire avec une structure chimique et une application différentes.

L’Anamoréline Chlorhydrate se distingue par sa conception spécifique pour l’administration orale et ses avantages thérapeutiques potentiels dans le traitement de la cachexie cancéreuse .

Propriétés

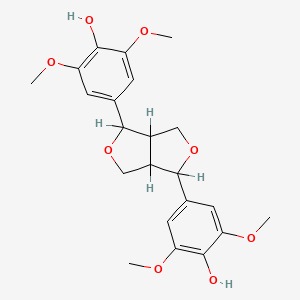

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYAEUWJFGTGGO-GHTUPXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235443 | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861998-00-7 | |

| Record name | Anamorelin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)